2alpha-Phenylcycloheptane-1beta-ol
Overview
Description
2alpha-Phenylcycloheptane-1beta-ol is a chemical compound belonging to the cycloalkane family. It possesses a unique chemical structure characterized by a cycloheptane ring with a phenyl group attached to the second carbon and a hydroxyl group attached to the first carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2alpha-Phenylcycloheptane-1beta-ol typically involves the reaction of cycloheptanone with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction is carried out in an anhydrous environment using dry tetrahydrofuran (THF) as the solvent. The reaction mixture is cooled to -30°C, and the Grignard reagent is added dropwise. After the addition is complete, the mixture is allowed to warm to room temperature and then quenched with a saturated ammonium chloride solution. The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2alpha-Phenylcycloheptane-1beta-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: Formation of phenylcycloheptanone or phenylcycloheptanoic acid.
Reduction: Formation of phenylcycloheptane.
Substitution: Formation of phenylcycloheptyl halides or amines.
Scientific Research Applications
2alpha-Phenylcycloheptane-1beta-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2alpha-Phenylcycloheptane-1beta-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to modulation of cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
2alpha-Phenylcycloheptane-1beta-ol can be compared with other similar compounds such as:
Phenylcyclohexanol: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.
Phenylcyclopentanol: Similar structure but with a cyclopentane ring.
Phenylcyclooctanol: Similar structure but with a cyclooctane ring.
Uniqueness: The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct chemical and biological properties compared to its six- or eight-membered ring analogs .
Properties
IUPAC Name |
(1R,2S)-2-phenylcycloheptan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c14-13-10-6-2-5-9-12(13)11-7-3-1-4-8-11/h1,3-4,7-8,12-14H,2,5-6,9-10H2/t12-,13+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHCHXDYAKNGPJ-QWHCGFSZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](CC1)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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